{1-[(S)-2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl)-ethylamino]-2-naphthalen-2-yl-ethyl}-phosphonic acid
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Overview
Description
CGS-314447 is a small molecular compound with the chemical formula C27H26N5O3P. It is known for its potent inhibitory effects on endothelin-converting enzyme and neutral endopeptidase 24.11 . This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CGS-314447 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods: Industrial production of CGS-314447 typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: CGS-314447 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, CGS-314447 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert CGS-314447 into its reduced forms using reducing agents.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
CGS-314447 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications in treating cardiovascular diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of CGS-314447 involves the inhibition of endothelin-converting enzyme and neutral endopeptidase 24.11. These enzymes play crucial roles in the regulation of blood pressure and peptide metabolism. By inhibiting these enzymes, CGS-314447 can modulate various physiological processes, including vasodilation and peptide degradation .
Comparison with Similar Compounds
CGS-27023: Another inhibitor of metalloproteinases with similar structural features.
Sampatrilat: A dual inhibitor of endothelin-converting enzyme and neutral endopeptidase.
Uniqueness: CGS-314447 is unique due to its specific inhibitory profile and potency. It has shown higher selectivity and efficacy compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C27H26N5O3P |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
[2-naphthalen-2-yl-1-[[(1S)-2-(4-phenylphenyl)-1-(2H-tetrazol-5-yl)ethyl]amino]ethyl]phosphonic acid |
InChI |
InChI=1S/C27H26N5O3P/c33-36(34,35)26(18-20-12-15-22-8-4-5-9-24(22)16-20)28-25(27-29-31-32-30-27)17-19-10-13-23(14-11-19)21-6-2-1-3-7-21/h1-16,25-26,28H,17-18H2,(H2,33,34,35)(H,29,30,31,32)/t25-,26?/m0/s1 |
InChI Key |
PIBUIEXHVFJHNQ-PMCHYTPCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C3=NNN=N3)NC(CC4=CC5=CC=CC=C5C=C4)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C3=NNN=N3)NC(CC4=CC5=CC=CC=C5C=C4)P(=O)(O)O |
Origin of Product |
United States |
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